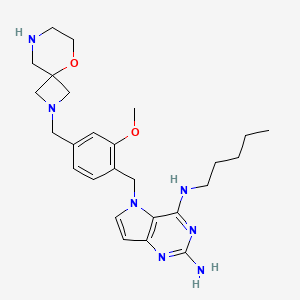
TLR7/8 agonist 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
TLR7/8 agonist 7 is a useful research compound. Its molecular formula is C26H37N7O2 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound known as TLR7/8 agonist 7 is part of a class of small molecule agonists that activate Toll-like receptors (TLRs), specifically TLR7 and TLR8, which are critical components of the innate immune system. These receptors play a significant role in recognizing pathogen-associated molecular patterns and initiating immune responses. This article explores the biological activity of this compound, detailing its mechanisms, effects on immune cells, and potential therapeutic applications.
TLR7 and TLR8 are primarily expressed in antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. Upon binding to their ligands, these receptors activate intracellular signaling pathways that lead to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules essential for T cell activation.
- Signaling Pathways : Both TLR7 and TLR8 signal through the MyD88-dependent pathway, leading to the activation of NF-κB and interferon regulatory factors (IRFs). This results in the secretion of key cytokines such as IL-12, TNF-α, and IL-6, which are crucial for driving Th1 immune responses .
Cytokine Induction
Research indicates that this compound significantly enhances the secretion of several pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). In a study comparing various agonists, it was found that treatment with agonist 7 resulted in higher levels of:
- IFN-α
- IFN-β
- IL-12
- IL-15
This cytokine profile is essential for activating natural killer (NK) cells and promoting antibody-dependent cellular cytotoxicity (ADCC), which is vital for effective immune responses against tumors and infections .
Activation of Immune Cells
Natural Killer Cells : TLR7/8 agonists enhance NK cell activation by increasing the expression of activation markers such as CD69 and CD107a. The presence of these markers indicates that NK cells are not only activated but also capable of degranulation, which is necessary for killing infected or malignant cells .
Dendritic Cells : Dendritic cells treated with this compound show increased expression of co-stimulatory molecules like CD40, CD70, and CD86. This upregulation is critical for effective T cell priming and subsequent adaptive immune responses .
Comparative Efficacy
A comparative analysis of various TLR7/8 agonists reveals that agonist 7 exhibits superior efficacy in inducing cytokine production compared to traditional agonists like imiquimod. The following table summarizes key findings from recent studies:
| Agonist | Cytokine Induction | NK Cell Activation | DC Activation |
|---|---|---|---|
| Agonist 7 | High | Significant | Robust |
| Imiquimod | Moderate | Moderate | Low |
| R-848 | High | Significant | Moderate |
Case Studies
- Neonatal Immune Response : A study demonstrated that TLR8 agonists like R-848 effectively activate neonatal antigen-presenting cells (APCs), which typically exhibit impaired responses to other TLR agonists. This suggests a unique role for TLR8 in enhancing immune responses in newborns, potentially making it a valuable adjuvant in pediatric vaccines .
- Cancer Immunotherapy : In preclinical models, combining TLR7/8 agonists with monoclonal antibodies has shown promise in enhancing ADCC against tumors. For instance, studies indicated that when used alongside cetuximab, agonist 7 significantly improved NK cell-mediated cytotoxicity against cancer cells .
Properties
Molecular Formula |
C26H37N7O2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
5-[[2-methoxy-4-(5-oxa-2,8-diazaspiro[3.5]nonan-2-ylmethyl)phenyl]methyl]-4-N-pentylpyrrolo[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C26H37N7O2/c1-3-4-5-9-29-24-23-21(30-25(27)31-24)8-11-33(23)15-20-7-6-19(13-22(20)34-2)14-32-17-26(18-32)16-28-10-12-35-26/h6-8,11,13,28H,3-5,9-10,12,14-18H2,1-2H3,(H3,27,29,30,31) |
InChI Key |
WVNYXLRVTKFPOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC(=NC2=C1N(C=C2)CC3=C(C=C(C=C3)CN4CC5(C4)CNCCO5)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















